
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide, also known as TPEN, is a chelator that has been widely used in scientific research. TPEN has a unique structure that allows it to selectively bind to divalent metal ions, such as zinc, copper, and iron, with high affinity. TPEN has been used in various fields of research, including biochemistry, cell biology, and neuroscience, due to its ability to modulate metal homeostasis and its potential therapeutic applications.
Mechanism of Action
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide functions as a chelator by binding to metal ions with high affinity and specificity. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has a unique structure that allows it to selectively bind to divalent metal ions, such as zinc, copper, and iron, with high affinity. Once N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide binds to a metal ion, it forms a stable complex that prevents the metal ion from participating in biological processes. The binding of N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide to metal ions can modulate metal homeostasis and affect cellular function.
Biochemical and Physiological Effects:
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, depending on the metal ions that it chelates and the biological system that it is used in. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to induce oxidative stress in cells by depleting cellular levels of metals that are involved in antioxidant defenses. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has also been shown to affect cellular signaling pathways by modulating the activity of metal-dependent enzymes and transcription factors. In addition, N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to affect cellular proliferation and differentiation by modulating metal-dependent signaling pathways.
Advantages and Limitations for Lab Experiments
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has several advantages for use in laboratory experiments. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide is a highly selective chelator that can be used to selectively deplete specific metal ions from biological systems. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide can also be used to modulate metal-dependent signaling pathways and to induce oxidative stress in cells. However, N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide also has some limitations for laboratory experiments. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide can be toxic to cells at high concentrations, and it can also affect the activity of metal-independent enzymes and signaling pathways. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide also requires specialized laboratory equipment and expertise for synthesis and use.
Future Directions
There are several future directions for research on N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide. One direction is to investigate the therapeutic potential of N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to modulate metal homeostasis and to affect cellular function in these diseases, and it may have potential as a therapeutic agent. Another direction is to investigate the role of N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide in cancer biology. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to affect cellular proliferation and differentiation, and it may have potential as a cancer therapy. Finally, future research could focus on developing new chelators that have improved selectivity, efficacy, and safety compared to N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide.
Synthesis Methods
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide can be synthesized through a multistep process that involves the condensation of 2,3-dimethyl-1,2,3,4-tetrahydroquinoline with ethyl acrylate, followed by a series of reactions that result in the formation of the final product. The synthesis of N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide requires specialized laboratory equipment and expertise, and the process can be time-consuming and challenging.
Scientific Research Applications
N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been used in various scientific research applications, including the study of metal homeostasis, oxidative stress, and neurodegeneration. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been shown to selectively chelate metal ions in vitro and in vivo, and it has been used to investigate the role of metals in biological systems. N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has also been used to induce oxidative stress in cells and to study the effects of metal depletion on cellular function. In addition, N-(2-Propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide has been used to investigate the role of metals in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-13(17)14-11-6-5-10-8-16(9(2)3)15-12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFCJCQEUAJPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2CCC(CC2=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone](/img/structure/B2885507.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2885508.png)

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

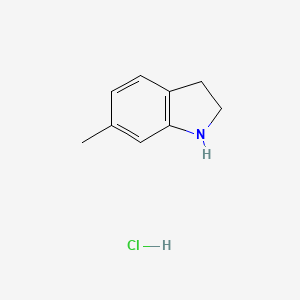
![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)
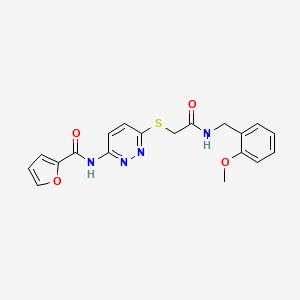
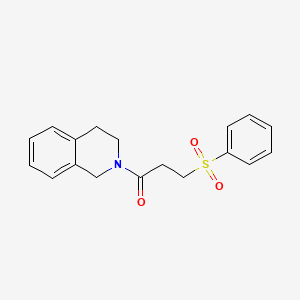
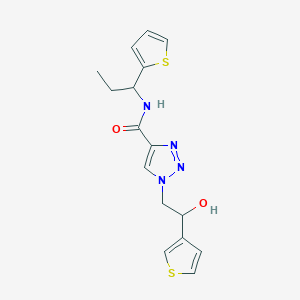
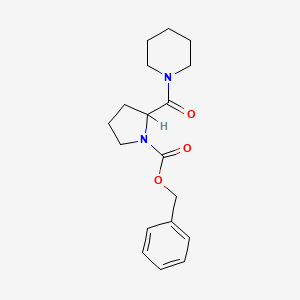
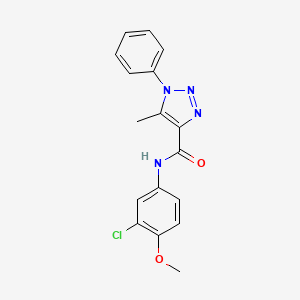
![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)